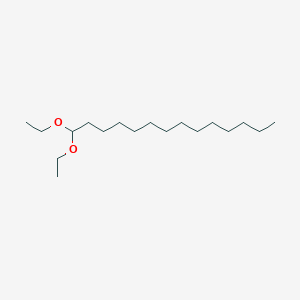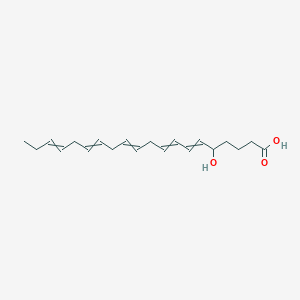
1,1-Diethoxytetradecane
Übersicht
Beschreibung
1,1-Diethoxytetradecane is an organic compound with the molecular formula C18H38O2. It is a member of the class of compounds known as acetals, which are characterized by the presence of two alkoxy groups attached to the same carbon atom. This compound is typically used in various chemical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Diethoxytetradecane can be synthesized through the acetalization reaction of tetradecanal with ethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the acetal linkage.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of tetradecanal and ethanol through a reactor containing an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diethoxytetradecane primarily undergoes substitution reactions due to the presence of the acetal functional group. It can also participate in hydrolysis reactions, where the acetal linkage is cleaved in the presence of water and an acid catalyst to yield the corresponding aldehyde and alcohol.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as halides or alkoxides, which attack the carbon atom bearing the acetal linkage.
Hydrolysis Reactions: These reactions require an acid catalyst, such as hydrochloric acid or sulfuric acid, and proceed under aqueous conditions.
Major Products Formed
Substitution Reactions: The major products are typically the substituted acetals, where one or both of the alkoxy groups are replaced by the nucleophile.
Hydrolysis Reactions: The major products are tetradecanal and ethanol.
Wissenschaftliche Forschungsanwendungen
1,1-Diethoxytetradecane has several applications in scientific research, particularly in the fields of chemistry and materials science It is used as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions
Wirkmechanismus
The mechanism of action of 1,1-diethoxytetradecane involves the interaction of its acetal functional group with various reagents. In substitution reactions, the nucleophile attacks the carbon atom bearing the acetal linkage, leading to the formation of the substituted product. In hydrolysis reactions, the acetal linkage is cleaved by the acid catalyst, resulting in the formation of the corresponding aldehyde and alcohol.
Vergleich Mit ähnlichen Verbindungen
1,1-Diethoxytetradecane can be compared to other acetals, such as 1,1-diethoxyethane and 1,1-diethoxyhexane. While these compounds share similar structural features, this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties. This longer chain length can affect the compound’s solubility, boiling point, and reactivity in various chemical reactions.
List of Similar Compounds
- 1,1-Diethoxyethane
- 1,1-Diethoxyhexane
- 1,1-Diethoxyoctane
Eigenschaften
IUPAC Name |
1,1-diethoxytetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h18H,4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNMFLYGTASHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151775 | |
| Record name | 1,1-Diethoxy-n-tetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117397-87-2 | |
| Record name | 1,1-Diethoxy-n-tetradecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diethoxy-n-tetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3,7-bis(morpholin-4-ylmethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B51649.png)
![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)


![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)

